molecular formula C19H21N3O3S B2628543 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899973-49-0

1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2628543
CAS No.: 899973-49-0
M. Wt: 371.46
InChI Key: MFOOHUMFLGBNCC-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a compound of significant interest in various scientific fields due to its multifaceted chemical structure and potential applications. This compound's unique framework integrates elements such as hydroxyethyl, indolin-1-yl, and cyclopenta[d]pyrimidin, making it a subject of extensive research in chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps starting from readily available precursors. A general synthetic route may include:

  • Formation of the core cyclopenta[d]pyrimidin structure: : This step often involves cyclization reactions under basic or acidic conditions, using suitable starting materials like substituted aminopyrimidines and cyclopentene derivatives.

  • Attachment of the indolin-1-yl group: : This could be achieved via a nucleophilic substitution reaction where the indolin-1-yl moiety is introduced through appropriate halogenated intermediates.

  • Incorporation of the hydroxyethyl group: : This may be carried out via alkylation reactions using 2-hydroxyethyl precursors and corresponding leaving groups.

Industrial Production Methods

Industrial-scale production of 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one would likely involve optimization of these synthetic steps to enhance yield, purity, and cost-effectiveness. Methods such as continuous flow synthesis, catalytic processes, and advanced purification techniques might be employed.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions:

  • Oxidation: : This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding keto or carboxylic acid derivatives.

  • Reduction: : Catalytic hydrogenation or reduction with agents like sodium borohydride can modify the oxo or imine functionalities.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different functional groups on the pyrimidin, indolin, or hydroxyethyl moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, catalytic hydrogenation.

  • Reaction Conditions: : Vary from mild to harsh, often requiring specific solvents, temperatures, and pH adjustments.

Major Products

  • Oxidation: : Ketones, carboxylic acids.

  • Reduction: : Alcohols, amines.

  • Substitution: : Various functionalized derivatives depending on the substituent and reaction conditions.

Scientific Research Applications

1-(2-Hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is utilized in multiple domains:

  • Chemistry: : As a building block for synthesizing complex organic molecules.

  • Biology: : In studying enzyme inhibition and molecular interactions.

  • Medicine: : Potential therapeutic agent for its pharmacological properties.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Compared to similar compounds such as:

  • 1-(2-hydroxyethyl)-4-((2-(pyrrolidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one.

  • 1-(2-hydroxyethyl)-4-((2-(piperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one.

  • 1-(2-hydroxyethyl)-4-((2-(morpholin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one.

Biological Activity

The compound 1-(2-hydroxyethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a derivative of cyclopenta[d]pyrimidinones, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula: C19H22N4O3
  • Molecular Weight: 354.40 g/mol
  • CAS Number: 1260612-13-2

Research indicates that compounds similar to this one often exhibit their biological effects through modulation of various signaling pathways. The specific mechanisms include:

  • Inhibition of Cyclooxygenase Enzymes (COX):
    • Compounds in this class have been evaluated for their ability to inhibit COX enzymes, particularly COX-II, which is involved in inflammation and pain pathways.
    • In vitro studies show varying degrees of COX-I and COX-II inhibition with IC50 values ranging from 0.52 to 22.25 μM for related compounds .
  • Anti-inflammatory Activity:
    • The compound has potential anti-inflammatory properties, with some analogs demonstrating significant inhibition of inflammatory responses in vivo. For instance, a related compound exhibited a 64.28% reduction in inflammation compared to standard treatments like Celecoxib .
  • Antioxidant Effects:
    • Some studies suggest that derivatives of cyclopenta[d]pyrimidinones may also possess antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.

Biological Activity Data

PropertyValue/Description
COX-II Inhibition IC50 0.52 μM (highly selective)
In vivo Anti-inflammatory Activity 64.28% inhibition vs Celecoxib (57.14%)
Selectivity Index S.I. = 10.73 for COX-II

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Study on COX Inhibitors:
    • A recent study evaluated a series of hybrid molecules based on cyclopenta[d]pyrimidinones and found that certain derivatives showed promising COX-II inhibitory activity comparable to Celecoxib, suggesting potential for development as anti-inflammatory agents .
  • Indolin Derivative Research:
    • Research focusing on indolin derivatives indicated that modifications at the indole ring could enhance biological activity, particularly against cancer cell lines, highlighting the importance of structural optimization in drug design .
  • Computational Studies:
    • Computational modeling has been employed to predict the biological activity of similar compounds, indicating that structural features significantly influence their pharmacological profiles .

Properties

IUPAC Name

4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1-(2-hydroxyethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c23-11-10-22-16-7-3-5-14(16)18(20-19(22)25)26-12-17(24)21-9-8-13-4-1-2-6-15(13)21/h1-2,4,6,23H,3,5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOOHUMFLGBNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N3CCC4=CC=CC=C43)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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